molecular formula C22H31N5O3S2 B2552494 N-(1-cyanocyclohexyl)-2-[5-(diethylsulfamoyl)-1-ethylbenzimidazol-2-yl]sulfanylacetamide CAS No. 926495-69-4

N-(1-cyanocyclohexyl)-2-[5-(diethylsulfamoyl)-1-ethylbenzimidazol-2-yl]sulfanylacetamide

Número de catálogo: B2552494
Número CAS: 926495-69-4
Peso molecular: 477.64
Clave InChI: CTIVCPWOFADQHM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1-cyanocyclohexyl)-2-[5-(diethylsulfamoyl)-1-ethylbenzimidazol-2-yl]sulfanylacetamide is a synthetic organic compound with the CAS Registry Number 926495-69-4 and a molecular formula of C 22 H 31 N 5 O 3 S 2 . It has a molecular weight of approximately 477.64 g/mol and features a complex structure incorporating a cyclohexyl ring, a benzimidazole core, and diethylsulfamoyl moiety, contributing to a Topological Polar Surface Area of 142 Ų . This compound is supplied with a high purity level of 95.0% and is intended for research applications, such as use as a key intermediate in organic synthesis and medicinal chemistry research for the development of novel bioactive molecules . Its structural features, including the benzimidazole group which is found in various pharmacologically active compounds, make it a valuable scaffold for exploring new chemical entities in drug discovery. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for personal use. Researchers should consult the safety data sheet prior to handling.

Propiedades

IUPAC Name

N-(1-cyanocyclohexyl)-2-[5-(diethylsulfamoyl)-1-ethylbenzimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O3S2/c1-4-26(5-2)32(29,30)17-10-11-19-18(14-17)24-21(27(19)6-3)31-15-20(28)25-22(16-23)12-8-7-9-13-22/h10-11,14H,4-9,12-13,15H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTIVCPWOFADQHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)N(CC)CC)N=C1SCC(=O)NC3(CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(1-cyanocyclohexyl)-2-[5-(diethylsulfamoyl)-1-ethylbenzimidazol-2-yl]sulfanylacetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzimidazole core and sulfamoyl groups, which are known to influence its biological interactions. The presence of the cyanocyclohexyl moiety may contribute to its lipophilicity and ability to cross biological membranes.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. Studies have shown that benzimidazole derivatives can inhibit bacterial growth, suggesting that N-(1-cyanocyclohexyl)-2-[5-(diethylsulfamoyl)-1-ethylbenzimidazol-2-yl]sulfanylacetamide might possess similar properties.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
N-(1-cyanocyclohexyl)-2-[5-(diethylsulfamoyl)-1-ethylbenzimidazol-2-yl]sulfanylacetamideTBDTBD

Anticancer Activity

Preliminary studies suggest that this compound may also exhibit anticancer properties. The benzimidazole scaffold is often associated with the inhibition of tubulin polymerization, which is critical in cancer cell proliferation.

Case Study: In Vitro Anticancer Activity
In vitro assays demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol.

The biological activity of N-(1-cyanocyclohexyl)-2-[5-(diethylsulfamoyl)-1-ethylbenzimidazol-2-yl]sulfanylacetamide can be attributed to several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could interact with cellular receptors, altering signaling pathways.
  • Oxidative Stress Induction : Evidence suggests it might increase reactive oxygen species (ROS) levels, leading to cellular damage in target cells.

Safety and Toxicology

Toxicological assessments are crucial for understanding the safety profile of any new compound. Early studies indicate a favorable safety margin; however, comprehensive toxicity evaluations are necessary before clinical applications can be considered.

Table 2: Toxicological Profile Summary

ParameterResult
Acute ToxicityLow
GenotoxicityNegative
Long-term ExposureTBD

Comparación Con Compuestos Similares

Key Observations:

Core Structure Impact : Replacing pyrazole (in 9n/9m ) with benzimidazole (in the target compound) introduces a larger aromatic system, which may alter binding pocket interactions. Benzimidazoles often exhibit enhanced metabolic stability and bioavailability compared to pyrazoles due to reduced oxidation susceptibility .

Substituent Effects: The 1-cyanocyclohexyl group in 9n confers high CB1 affinity (Ki = 15.7 nM) and selectivity over TSPO. This suggests that the target compound’s analogous substituent may similarly favor CB1 binding. The diethylsulfamoyl group in the target compound adds a polar sulfonamide group, which could reduce logP (improving solubility) and mitigate off-target interactions compared to methoxy or halogen substituents in other analogs .

Selectivity Shifts: Minor structural changes, such as replacing cyclohexyl with tetrahydropyran (as in 9m), drastically shift selectivity from CB1 to TSPO. This highlights the sensitivity of receptor binding to stereoelectronic properties of substituents .

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability: The cyanocyclohexyl group in the target compound is expected to resist cytochrome P450-mediated metabolism, similar to its pyrazole analog 9n .
  • Synthetic Accessibility : The benzimidazole core requires multi-step synthesis, which may limit scalability compared to pyrazole-based compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.